REACTION_CXSMILES
|
[CH3:1][NH:2][S:3]([CH3:6])(=[O:5])=[O:4].C(#N)C.Cl[C:11]1[N:16]=[C:15]([C:17]2[CH:22]=[CH:21][C:20]([F:23])=[CH:19][CH:18]=2)[C:14]([C:24]([O:26][CH3:27])=[O:25])=[C:13]([CH:28]([CH3:30])[CH3:29])[N:12]=1>O>[F:23][C:20]1[CH:21]=[CH:22][C:17]([C:15]2[C:14]([C:24]([O:26][CH3:27])=[O:25])=[C:13]([CH:28]([CH3:30])[CH3:29])[N:12]=[C:11]([N:2]([CH3:1])[S:3]([CH3:6])(=[O:5])=[O:4])[N:16]=2)=[CH:18][CH:19]=1
|
Name
|
|
Quantity
|
546 mg
|
Type
|
reactant
|
Smiles
|
CNS(=O)(=O)C
|
Name
|
sodium t-pentoxide
|
Quantity
|
551 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
309 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=C(C(=N1)C1=CC=C(C=C1)F)C(=O)OC)C(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
81.5 (± 0.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 25 mL-volume glass flask equipped with a stirrer
|
Type
|
TEMPERATURE
|
Details
|
under refluxing
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
the aqueous mixture was extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The ethyl acetate portion was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The dried ethyl acetate portion was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (column: Wako Gel C-200, eluent: hexane/ethyl acetate (2:1, volume ratio))
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C1=NC(=NC(=C1C(=O)OC)C(C)C)N(S(=O)(=O)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 339 mg | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 88.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |